(S)-ranolazine -

(S)-ranolazine

Catalog Number: EVT-1585913
CAS Number:
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.
Overview

(S)-ranolazine is a pharmaceutical compound primarily used for the treatment of chronic angina pectoris. It is an antianginal agent that works by improving blood flow to the heart, thus reducing the frequency and severity of angina attacks. The compound is classified as a piperazine derivative and is known for its unique mechanism of action, which distinguishes it from traditional antianginal medications.

Source and Classification

(S)-ranolazine is derived synthetically and belongs to the class of drugs known as metabolic modifiers. It is often marketed under the trade name Ranexa. The compound's chemical structure can be represented as follows:

  • IUPAC Name: (S)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
  • Molecular Formula: C_24H_33N_3O_3
  • Molecular Weight: 413.54 g/mol
Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-ranolazine involves several methods, each focusing on optimizing yield and purity. Notable methods include:

  1. Condensation Reaction:
    • The primary synthetic route involves condensing N-(2,6-dimethylphenyl)-1-piperazineacetamide with a halogenated compound in an alkaline environment. This method has been shown to yield high-purity ranolazine by avoiding the complications associated with epoxide intermediates, which can lead to undesirable byproducts .
  2. Use of Ring-Opening Halides:
    • Recent advancements in synthesis have utilized ring-opening halides instead of epoxides, facilitating easier separation and purification processes. The reaction conditions typically involve heating in solvents such as methanol or toluene under reflux for several hours .
  3. Purification Techniques:
    • The final product is often purified through crystallization techniques, where the crude product is dissolved in suitable solvents, cooled, and filtered to obtain pure (S)-ranolazine .
Molecular Structure Analysis

Structure and Data

(S)-ranolazine features a complex molecular structure characterized by a piperazine ring and a dimethylphenyl group. The stereochemistry at the piperazine nitrogen is crucial for its biological activity.

  • Structural Representation:
     S Ranolazine C24H33N3O3\text{ S Ranolazine }C_{24}H_{33}N_{3}O_{3}

Key Structural Features

  • Piperazine Ring: Provides basic properties and contributes to receptor binding.
  • Dimethylphenyl Group: Enhances lipophilicity, aiding in absorption.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving (S)-ranolazine primarily focus on its formation from precursors through condensation reactions. Key reactions include:

  1. Formation of N-(2,6-dimethylphenyl)-1-piperazineacetamide:
    • This intermediate is synthesized from 2,6-dimethylphenylamine and piperazine derivatives.
  2. Condensation with Halogenated Compounds:
    • The reaction typically involves the use of sodium carbonate or other bases to create an alkaline environment conducive for nucleophilic attack on the halogenated substrate .
  3. Purification Process:
    • After synthesis, (S)-ranolazine undergoes purification via solvent extraction and crystallization techniques to achieve high purity levels (≥ 98%) necessary for pharmaceutical applications .
Mechanism of Action

Process and Data

(S)-ranolazine exerts its therapeutic effects primarily through the following mechanisms:

  • Inhibition of Late Sodium Current: It selectively inhibits the late sodium current in cardiac myocytes, which reduces intracellular sodium overload and subsequent calcium overload.
  • Improved Myocardial Oxygen Supply-Demand Ratio: By modulating ion currents, it enhances myocardial perfusion during ischemic episodes, effectively alleviating angina symptoms without significantly affecting heart rate or blood pressure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in methanol, sparingly soluble in water
  • Melting Point: Approximately 150°C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range for Stability: Effective within a pH range of 5 to 7.
Applications

Scientific Uses

(S)-ranolazine is primarily used in clinical settings for managing chronic angina pectoris. Its unique mechanism allows it to be used as an adjunct therapy in patients who do not respond adequately to traditional antianginal medications such as beta-blockers or calcium channel blockers.

Additionally, ongoing research explores its potential applications in treating other cardiovascular conditions due to its metabolic effects on cardiac tissue.

Introduction to (S)-Ranolazine in Cardiovascular Pharmacology

Historical Context of Ranolazine Development and Enantiomeric Significance

Ranolazine, a piperazine derivative (RS-43285), was patented in 1986 and approved by the FDA in 2006 for chronic angina pectoris. Initially developed by Syntex Inc., its journey involved 61 studies (1985–1994) and reformulation challenges that led to the sustained-release (SR) version critical for clinical efficacy [4] [6]. Early hypotheses attributed ranolazine’s antianginal effects to metabolic modulation—shifting myocardial energy production from fatty acid oxidation to glucose oxidation. However, therapeutic plasma concentrations (2–8 µM) were insufficient for significant metabolic effects, redirecting research toward electrophysiological mechanisms [1] [3].

The pivotal discovery was ranolazine’s inhibition of the late sodium current (INaL), a depolarizing current amplified during ischemia. This action reduces intracellular sodium accumulation, thereby decreasing calcium overload via the Na+/Ca2+ exchanger (NCX). Consequently, diastolic tension and myocardial oxygen demand decline without hemodynamic compromise (e.g., heart rate or blood pressure changes) [1] [7]. Ranolazine exists as a racemic mixture of (R)- and (S)-enantiomers. Studies indicate the (S)-enantiomer exhibits superior INaL blockade potency and selectivity over peak sodium current (INaP) and rapid delayed rectifier potassium current (IKr). This enantiomeric specificity reduces proarrhythmic risks linked to QT prolongation (primarily caused by IKr inhibition) [1] [5] [7].

Table 1: Evolution of Ranolazine’s Mechanism of Action

PhasePrimary HypothesisKey FindingClinical Implication
1980s–1990sMetabolic modulator (fatty acid oxidation inhibitor)Required concentrations >100 µM; clinically irrelevantLimited efficacy in early trials
Early 2000sLate INaL inhibitor38-fold selectivity for INaL over INaP at 2–8 µMAnti-ischemic effects without hemodynamic changes
Post-2006Enantiomeric differentiation(S)-enantiomer: Higher INaL affinity, lower IKr blockadePotential for reduced QT effects and enhanced safety

Role of (S)-Ranolazine in Addressing Unmet Needs in Chronic Coronary Syndromes

Chronic coronary syndromes (CCS), including refractory angina and microvascular dysfunction, affect millions globally. Despite guideline-directed therapies (beta-blockers, calcium channel blockers), 25–30% of patients experience persistent symptoms, highlighting unmet therapeutic needs [3] [7]. (S)-Ranolazine addresses these through two synergistic mechanisms:

Diastolic Dysfunction Improvement

Ischemia-induced late INaL elevation causes intracellular Na+ accumulation, activating reverse-mode NCX and triggering Ca2+ overload. This impairs ventricular relaxation, increasing diastolic stiffness and compressing coronary microvasculature. (S)-Ranolazine’s selective INaL inhibition normalizes Ca2+ homeostasis, enhancing diastolic compliance and subendocardial blood flow. Clinical evidence includes:

  • Reduced diastolic tension in isolated cardiomyocytes under oxidative stress [7].
  • Improved myocardial perfusion reserve index in angina patients with non-obstructive coronary artery disease (INOCA) [3] [6].

Anti-Ischemic and Antiarrhythmic Effects

(S)-Ranolazine’s ion channel multi-modality underpins its dual role:

  • Anti-Ischemic Action: By diminishing diastolic wall stress, it reduces myocardial oxygen demand. CARISA trial subanalysis showed ranolazine (750–1,000 mg twice daily) increased exercise duration by 24 seconds and reduced weekly angina episodes by 0.8–1.1 compared to placebo (p < 0.03) [6] [9].
  • Antiarrhythmic Potential: Inhibits early afterdepolarizations (EADs) and transmural dispersion of repolarization. In MERLIN-TIMI 36, ranolazine reduced ventricular tachycardia by 3% (p < 0.01) and recurrent ischemia by 22% in angina patients (HR 0.78; p = 0.002) [1] [9]. Atrial fibrillation suppression is also documented via pulmonary vein excitability reduction [5] [8].

Table 2: Clinical Outcomes of (S)-Ranolazine in Major Trials

Trial (Population)InterventionKey Efficacy EndpointResult
CARISA (n=823)Ranolazine + background therapyExercise duration at trough↑ 24 seconds vs. placebo (p = 0.03)
Chronic stable anginaAngina episodes/week↓ 1.1 episodes (p < 0.02)
ERICA (n=565)Ranolazine + amlodipineAngina attacks/weekSignificant reduction (p = 0.02)
Refractory anginaNitroglycerin use↓ (p = 0.01)
MERLIN-TIMI 36 (n=3,565)Ranolazine in prior anginaRecurrent ischemiaHR 0.78 (95% CI: 0.67–0.91; p = 0.002)
ACS with history of anginaWorsening anginaHR 0.77 (95% CI: 0.59–1.00; p = 0.048)

Electrophysiological Properties

(S)-Ranolazine’s voltage- and frequency-dependent INaL inhibition offers advantages in diseased tissue:

  • Attenuates action potential duration (APD) variability in myocytes exposed to toxins mimicking ischemia [7].
  • Suppresses arrhythmia triggers (e.g., EADs) without significant IKr blockade at therapeutic doses, minimizing torsades de pointes risk [1] [5].

Compound Names Mentioned:

  • Ranolazine
  • (S)-Ranolazine
  • RS-43285
  • N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide

Properties

Product Name

(S)-ranolazine

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1

InChI Key

XKLMZUWKNUAPSZ-FQEVSTJZSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.